3-Methyl-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,5-diphenyloxazol-2(3H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-diphenyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoin with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-diphenyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction could produce oxazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-diphenyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyloxazole: Lacks the methyl group at the 3-position.
2,4-Diphenyloxazole: Has phenyl groups at different positions on the oxazole ring.
3-Methyl-4-phenyl-5-oxazolone: Similar structure but with different substituents.
Uniqueness
3-Methyl-4,5-diphenyloxazol-2(3H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both methyl and diphenyl groups may confer distinct properties compared to other oxazole derivatives.
Properties
CAS No. |
53581-35-4 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methyl-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-17-14(12-8-4-2-5-9-12)15(19-16(17)18)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
UKPPXLOAFGJKOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.